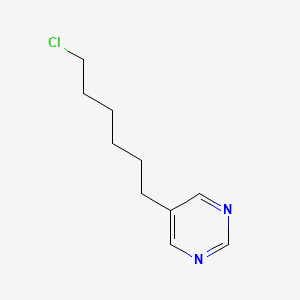

5-(6-Chlorohexyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

5-(6-chlorohexyl)pyrimidine |

InChI |

InChI=1S/C10H15ClN2/c11-6-4-2-1-3-5-10-7-12-9-13-8-10/h7-9H,1-6H2 |

InChI Key |

SFRDOTKHIUHPAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)CCCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 5 6 Chlorohexyl Pyrimidine and Analogous Pyrimidine Derivatives

Strategic Design of Precursors for 5-(6-Chlorohexyl)pyrimidine Synthesis

The successful synthesis of this compound hinges on the logical design and preparation of its fundamental building blocks. This involves the separate or concerted construction of the pyrimidine (B1678525) nucleus and the chloro-functionalized hexyl side chain.

Synthesis of Key Pyrimidine Ring Scaffolds

The pyrimidine ring is a foundational component of numerous biologically significant molecules. beilstein-journals.org Its synthesis is a well-established field in organic chemistry, with several classical and modern methods available. organic-chemistry.org

One of the most common and versatile methods for constructing the pyrimidine core is through the condensation reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, guanidine (B92328), or urea (B33335) derivative. beilstein-journals.orgnih.gov This approach allows for the introduction of various substituents onto the pyrimidine ring by choosing appropriately substituted starting materials. For instance, the reaction of a β-keto ester with an amidine can yield a 2,6-disubstituted pyrimidine-5-carboxylate, which can be a versatile intermediate. nih.gov

Another widely used strategy involves the cyclization of smaller fragments to form the substituted pyrimidine ring. nih.gov This de novo synthesis can involve multi-component reactions where three or more starting materials combine in a single pot to generate the heterocyclic core, often with high efficiency and atom economy. researchgate.netrsc.orgresearchgate.net For example, a three-component reaction of an enamine, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, can produce 4,5-disubstituted pyrimidines. organic-chemistry.org

Furthermore, existing pyrimidine rings can be modified to introduce desired functionalities. Halogenated pyrimidines, for instance, are highly useful substrates for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various groups at different positions on the ring. beilstein-journals.orgresearchgate.net The reactivity of halogenated pyrimidines is often enhanced by the electron-deficient nature of the pyrimidine ring. researchgate.net

Below is a table summarizing common strategies for pyrimidine ring synthesis:

| Synthetic Strategy | Starting Materials | Key Features | Reference |

| Condensation | 1,3-Dicarbonyl compounds, Amidines/Guanidines/Ureas | Versatile, allows for diverse substitutions | beilstein-journals.orgnih.gov |

| Multi-component Cyclization | Enamines, Orthoformates, Ammonium acetate | High efficiency, atom economy | organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net |

| Modification of Pyrimidines | Halogenated pyrimidines, Nucleophiles | Functional group interconversion | beilstein-journals.orgresearchgate.net |

Introduction of the Chlorohexyl Moiety into Pyrimidine Nuclei

Once a suitable pyrimidine scaffold is obtained, the next critical step is the introduction of the 6-chlorohexyl side chain at the C-5 position.

Direct alkylation at the C-5 position of a pyrimidine ring can be achieved through various methods. One approach involves the lithiation of the C-5 position followed by reaction with an appropriate electrophile. For example, 2,4-dimethoxypyrimidine (B108405) can be lithiated at the 5-position using a strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), and then quenched with an alkyl halide. clockss.org

Cross-coupling reactions are also powerful tools for C-C bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to couple a 5-halopyrimidine with an organometallic reagent containing the hexyl chain. researchgate.netnih.gov Alternatively, a pyrimidyl Grignard reagent can be formed from a halogenated pyrimidine and subsequently reacted with a suitable electrophile. researchgate.net

Photochemical methods have also been developed for the alkylation of pyrimidines. For instance, a benzophenone-mediated photoinduced coupling can introduce alkyl groups at the nonacidic C(sp³)-H bond of a saturated heterocycle onto a sulfonylpyrimidine. nih.gov

If a hexyl group is already attached to the pyrimidine ring, the terminal methyl group needs to be converted to a chloromethyl group. This can be achieved through side-chain halogenation. pearson.comorgoreview.compearson.com Free radical halogenation, using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or under UV light, can selectively halogenate the terminal position of an alkyl chain. orgoreview.com It is important to control the reaction conditions to avoid over-halogenation or reaction at other positions.

Alternatively, if a precursor with a terminal hydroxyl group on the hexyl chain is used, this alcohol can be converted to a chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). ijamtes.org This two-step approach of introducing a hydroxyalkyl chain followed by chlorination offers a reliable method for obtaining the desired 6-chlorohexyl substituent.

Direct and Indirect Synthetic Routes to this compound

The synthesis of this compound can be approached through either direct or indirect pathways, primarily differing in the stage at which the pyrimidine ring is formed relative to the introduction of the side chain.

Cyclization and Condensation Approaches for Pyrimidine Core Formation

Indirect routes typically involve building the pyrimidine ring from acyclic precursors that already contain a part of or the entire 6-chlorohexyl side chain. A classic and widely applicable method is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. organic-chemistry.org In the context of this compound, one could envision starting with a 1,3-dicarbonyl compound that is already substituted at the 2-position with the 6-chlorohexyl group. Condensation of this precursor with formamidine (B1211174) would directly lead to the target molecule.

Multi-component reactions offer a more convergent approach. rsc.org For instance, a three-component condensation of an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) can efficiently produce substituted pyrimidines. researchgate.net By using an aldehyde that incorporates the 6-chlorohexyl moiety, this method could potentially provide a direct route to the desired product.

Iron-catalyzed modular synthesis of pyrimidines from ketones, aldehydes, or esters with amidines represents another powerful strategy. acs.org These reactions proceed via a β-C-H bond functionalization and cyclization sequence. acs.org

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating pyrimidine formation through condensation reactions. ijamtes.org For example, the reaction of 4-amino-2,6-dialkylpyrimidine-5-carbonitrile with triethylorthoester derivatives, followed by reaction with anilines, has been successfully carried out under microwave irradiation. mdpi.com

The following table highlights some key cyclization and condensation reactions for pyrimidine synthesis:

| Reaction Type | Key Reagents | Advantages | Reference |

| Principal Synthesis | Substituted 1,3-dicarbonyl, Amidine | Well-established, versatile | organic-chemistry.org |

| Multi-component Condensation | Aldehyde, Active methylene (B1212753) compound, Amidine source | Convergent, efficient | rsc.orgresearchgate.net |

| Iron-Catalyzed Cyclization | Ketones/Aldehydes/Esters, Amidines | Modular, regioselective | acs.org |

| Microwave-Assisted Synthesis | Various precursors | Accelerated reaction times | ijamtes.orgmdpi.com |

Multi-Component Reaction (MCR) Strategies Towards Pyrimidine Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netfrontiersin.org This approach is highly valued for its efficiency, atom economy, and ability to generate diverse molecular structures. researchgate.netfrontiersin.org

The Biginelli reaction, a classic example of an MCR, facilitates the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. biomedres.uswikipedia.org This acid-catalyzed condensation has been extensively studied and adapted for the synthesis of a wide array of functionalized pyrimidines. biomedres.usnih.gov The reaction mechanism, as proposed by Sweet, involves an initial aldol (B89426) condensation as the rate-limiting step, followed by nucleophilic addition of urea and subsequent dehydration. wikipedia.org Variations of the Biginelli reaction, including four-component versions, have further expanded its synthetic utility, enabling the introduction of additional functional groups. biomedres.us

Modern MCRs often employ various catalysts to enhance efficiency and yield. For instance, ceric ammonium nitrate has been used to catalyze the one-pot, three-component cyclo-condensation of aldehydes, malononitrile, and amines to produce fused pyrimidine derivatives. bohrium.com Similarly, zinc-linked amino acid complexes, such as Zn(l-proline)2, have been utilized as green catalysts for the one-pot synthesis of pyrimidine derivatives from guanidines, aromatic aldehydes, and acetophenones. researchgate.net These catalytic MCRs often proceed under mild conditions and can be performed using environmentally friendly techniques like microwave irradiation or in aqueous media. bohrium.comnih.govacs.org

Table 1: Examples of Multi-Component Reactions for Pyrimidine Synthesis

| Reaction Type | Reactants | Catalyst | Key Features |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid (e.g., HCl) | Classic three-component reaction for dihydropyrimidinones. biomedres.uswikipedia.org |

| Fused Pyrimidine Synthesis | Aldehyde, Malononitrile, Amine | Ceric Ammonium Nitrate | One-pot, three-component cyclo-condensation. bohrium.com |

| Pyrimidine Derivative Synthesis | Guanidine, Aldehyde, Acetophenone | Zn(l-proline)2 | Green catalyst, one-pot reaction. researchgate.net |

| Pyrido[2,3-d]pyrimidine Synthesis | 6-Aminouracil, Aldehyde, Meldrum's Acid | β-cyclodextrin | Aqueous-phase, sustainable approach. acs.org |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Pyrimidine Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic compounds, including pyrimidines. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a prominent example. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds and is valued for its tolerance of various functional groups and mild reaction conditions. beilstein-journals.org

In the context of pyrimidine synthesis, the Suzuki-Miyaura reaction allows for the introduction of aryl or alkyl substituents onto the pyrimidine ring. researchgate.net For instance, 4-arylpyrimidines can be synthesized by the palladium-catalyzed coupling of 4-pyrimidyl tosylates with arylboronic acids. d-nb.info The reactivity of the halide or pseudohalide coupling partner generally follows the trend: I > OTf > Br >> Cl. wikipedia.org The choice of catalyst, often a palladium complex with specific ligands, is crucial for achieving high yields and selectivity. libretexts.org

The scalability and cost-effectiveness of the Suzuki-Miyaura reaction have made it a valuable tool in industrial applications for the synthesis of pharmaceutical intermediates. wikipedia.org

Table 2: Key Aspects of Suzuki-Miyaura Coupling for Pyrimidine Functionalization

| Component | Description |

| Catalyst | Typically a palladium complex (e.g., Pd(PPh₃)₄, Pd/C). wikipedia.orgscielo.org.mx |

| Coupling Partners | Organoboron compound (e.g., boronic acid) and a halide or triflate. wikipedia.org |

| Base | Required for the reaction mechanism. wikipedia.org |

| Applications | Synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems, including pyrimidines. wikipedia.org In this reaction, a nucleophile displaces a halide on the aromatic ring. The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

For pyrimidines, which are inherently electron-deficient heterocycles, SNAr reactions proceed more readily than on benzene (B151609) rings. wikipedia.org The reaction is particularly favored when electron-withdrawing groups are positioned ortho or para to the leaving group. wikipedia.org This strategy is commonly used to introduce amino, alkoxy, and other functional groups onto the pyrimidine core. For example, 2,4-dichloropyrimidines can undergo sequential nucleophilic substitutions, allowing for the regioselective introduction of different substituents. researchgate.netresearchgate.net The reactivity of different positions on the pyrimidine ring can be influenced by the electronic nature of the substituents already present. epa.gov

An efficient SNAr approach has been developed for the synthesis of 2-aryl and 2-alkyl pyrimidines at room temperature without the need for precious metal catalysts. organic-chemistry.org The N-nitroso group has also been used to assist nucleophilic aromatic substitution on 6-chloropyrimidines, facilitating the synthesis of pyrimidine-4,6-diamines. researchgate.net

Oxidative Halogenation Protocols for Pyrimidine Scaffold Modification

Oxidative halogenation provides a direct method for introducing halogen atoms onto the pyrimidine scaffold, which can then serve as handles for further functionalization through cross-coupling or SNAr reactions. These methods often utilize a halide salt in combination with an oxidant. nih.gov

A notable protocol involves the use of sodium halides (NaX) with potassium persulfate (K₂S₂O₈) as the oxidant in water. nih.gov This system can be used for the direct oxidative halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov The reaction conditions are generally mild and environmentally friendly. nih.gov The use of "green" oxidants like oxygen and hydrogen peroxide is also a significant advancement in this area, offering a more sustainable approach to halogenation with high atom economy. nih.gov

Advanced Synthetic Techniques (e.g., Microwave-Assisted, Green Chemistry) in Pyrimidine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes, often referred to as green chemistry. rasayanjournal.co.inbenthamdirect.com These principles are increasingly being applied to the synthesis of pyrimidine derivatives. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a powerful technique that can dramatically reduce reaction times, improve yields, and lead to cleaner product formation compared to conventional heating methods. researchgate.netrsisinternational.org This is due to the uniform and rapid heating provided by microwave irradiation. researchgate.net Microwave technology has been successfully applied to a variety of pyrimidine syntheses, including MCRs and transition metal-catalyzed couplings. bohrium.comresearchgate.netnih.gov For instance, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids has been achieved using a Biginelli-type reaction under microwave irradiation in a recyclable ionic liquid. nih.gov

Other green chemistry approaches include the use of safer solvents (like water or ionic liquids), solvent-free conditions, and reusable catalysts. rasayanjournal.co.innih.govrsc.org For example, β-cyclodextrin has been used as a reusable promoter for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives in water. rsc.org The "Grindstone Chemistry Technique," a solvent-free method, has also been employed for the efficient synthesis of dihydropyrimidinones. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Yield | Often lower | Generally higher researchgate.net |

| Purity | May require extensive purification | Often results in cleaner products researchgate.net |

| Energy Efficiency | Less efficient | More energy efficient |

Lithiation and Organometallic Approaches for Selective Alkylation of Pyrimidine

Lithiation followed by reaction with an electrophile is a powerful method for the selective C-alkylation of pyrimidines. mdpi.comresearchgate.net This approach involves the deprotonation of the pyrimidine ring using a strong base, typically an alkyllithium reagent like lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce alkyl or other functional groups. mdpi.comresearchgate.net

This method has been used to synthesize C-6 alkylated pyrimidine derivatives. mdpi.comresearchgate.net For example, 2,4-dimethoxy-6-methyl pyrimidine can be lithiated and subsequently reacted with electrophiles like aldehydes or ketones to introduce side chains at the C-6 position. mdpi.com The regioselectivity of the lithiation can be directed by existing substituents on the pyrimidine ring. mdpi.com For instance, the SEM protecting group has been shown to direct lithiation to the C-6 position of a pyrrolopyrimidine core. mdpi.com

The choice of solvent and additives can also influence the outcome of the reaction. For example, bis(2-dimethylaminoethyl)ether has been found to improve the yield in the addition of lithiated pyrrolopyrimidine to benzaldehyde. mdpi.com

Catalytic Methods for the Construction of Pyrimidine Derivatives

A wide range of catalytic methods have been developed for the synthesis of pyrimidine derivatives, offering advantages in terms of efficiency, selectivity, and sustainability. mdpi.com These methods often utilize transition metal catalysts or organocatalysts.

Iridium-catalyzed multicomponent synthesis allows for the construction of pyrimidines from amidines and alcohols through a series of condensation and dehydrogenation steps. mdpi.com Copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are also a powerful tool for building the pyrimidine ring. mdpi.com

Chemical Reactivity and Derivatization Strategies for 5 6 Chlorohexyl Pyrimidine

Reactivity Profile of the Pyrimidine (B1678525) Nucleus in 5-(6-Chlorohexyl)pyrimidine

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms. This feature makes the ring electron-deficient, or π-deficient, which significantly influences its reactivity compared to benzene (B151609).

Electrophilic Aromatic Substitution on Pyrimidine

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally challenging. The two electronegative nitrogen atoms decrease the electron density of the ring through an inductive effect (-I effect), deactivating it towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for these reactions, one of the nitrogen atoms can become protonated, further increasing the deactivation of the ring. uoanbar.edu.iqyoutube.com

Despite this inherent low reactivity, if substitution does occur, it is directed to the C-5 position. wikipedia.org This position is the least electron-deficient compared to the C-2, C-4, and C-6 positions, which are more strongly influenced by the adjacent nitrogen atoms. In this compound, the C-5 position is already occupied by the alkyl group. The alkyl group is weakly electron-donating, which slightly activates the ring, but this effect is generally insufficient to overcome the strong deactivating influence of the two ring nitrogens. Therefore, further electrophilic substitution on the pyrimidine core of this compound is highly unfavorable under standard conditions. For electrophilic substitution to proceed on a pyrimidine ring, the presence of two or three strong activating groups, such as amino or hydroxyl groups, is typically required. researchgate.net

Table 1: General Reactivity of Pyrimidine Ring Positions

| Ring Position | Electron Density | Susceptibility to Electrophilic Attack | Susceptibility to Nucleophilic Attack |

|---|---|---|---|

| C-2 | Electron Deficient | Very Low | High |

| C-4 | Electron Deficient | Very Low | High |

| C-5 | Relatively Electron Rich | Low (Preferred site if reaction occurs) | Very Low |

Nucleophilic Attack and Ring Transformations of Pyrimidine

Nucleophilic Aromatic Substitution (SNAr): If the pyrimidine ring of this compound were substituted with good leaving groups (e.g., halogens) at the C-2, C-4, or C-6 positions, it would readily undergo SNAr reactions. wikipedia.orgyoutube.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity is then restored by the departure of the leaving group. Heterocycles like pyridine (B92270) and pyrimidine are particularly reactive in SNAr reactions because the ring nitrogen can effectively stabilize the negative charge of the intermediate. wikipedia.orgyoutube.com

Ring Transformations: Under certain conditions, nucleophilic attack can initiate ring-opening and transformation reactions. For instance, treatment of an activated pyrimidine with a secondary amine can lead to nucleophilic attack at the C-6 position, initiating a ring-opening cascade to form intermediates like aza-Zincke imines. researchgate.net These intermediates can then be used to construct new heterocyclic systems. researchgate.net While these transformations often require activation of the pyrimidine ring (e.g., with trifluoromethanesulfonic anhydride), they highlight the potential for profound structural modifications. researchgate.net

Functional Group Interconversions on the Pyrimidine Core

Functional group interconversion is a common strategy for modifying the pyrimidine core. While this compound itself lacks common functional groups on the ring for direct interconversion, its derivatives can be readily modified. For example, hydroxypyrimidines can be converted to chloropyrimidines, which then serve as versatile precursors for nucleophilic substitution reactions. rsc.org Similarly, aminopyrimidines can be synthesized from chloropyrimidines or via other specialized methods. umich.edu The conversion of a pyrimidine's carbonyl group at the 2- or 4-position into an amine or a thiocarbonyl has been extensively studied. umich.edu

Chemical Transformations of the 6-Chlorohexyl Side Chain

The 6-chlorohexyl side chain of the molecule is a primary alkyl halide, which provides a reactive handle for a variety of chemical modifications, primarily through nucleophilic substitution and elimination reactions.

Elimination Reactions Leading to Unsaturated Systems

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of an alkene. manifoldapp.org This reaction, known as dehydrohalogenation, involves the removal of the chlorine atom from the α-carbon and a proton from the adjacent β-carbon. manifoldapp.orgyoutube.com

These reactions typically follow a bimolecular elimination (E2) mechanism, which is a concerted, one-step process favored by strong bases. dalalinstitute.com

The major product of the elimination reaction is generally predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the favored product. youtube.com In the case of the 6-chlorohexyl chain, elimination would produce 5-(hex-5-en-1-yl)pyrimidine. The use of a bulky base, such as potassium tert-butoxide (t-BuOK), can favor the formation of the less substituted Hofmann product, although in this specific case, only one alkene product is possible.

It is important to note that nucleophilic substitution and elimination reactions are often in competition. masterorganicchemistry.comdalalinstitute.com The outcome of the reaction can be influenced by several factors:

Base Strength and Steric Hindrance: Strong, non-bulky bases (e.g., NaOH, NaOCH₃) tend to favor substitution, while strong, bulky bases (e.g., t-BuOK) favor elimination.

Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com

By carefully selecting the reaction conditions, one can selectively direct the transformation of the 6-chlorohexyl side chain towards either substitution or elimination, making this compound a valuable intermediate for synthesizing a diverse array of pyrimidine derivatives. uio.no

Exploiting the Chlorohexyl Moiety for Further Functionalization and Conjugation

The this compound molecule possesses two primary regions for chemical modification: the pyrimidine ring and the C6 alkyl chain. While the pyrimidine ring can undergo reactions such as electrophilic or nucleophilic aromatic substitution, the chlorohexyl moiety provides a versatile and highly reactive handle for a wide range of derivatization and conjugation strategies. The terminal primary alkyl chloride is an excellent electrophile, making the C-6 carbon of the hexyl chain susceptible to attack by various nucleophiles through an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway allows for the direct and efficient introduction of new functional groups and the covalent linkage of the pyrimidine scaffold to other molecules.

The general mechanism involves the attack of a nucleophile (Nu:) on the carbon atom bearing the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. In this process, a new carbon-nucleophile bond is formed simultaneously as the carbon-chlorine bond is broken, with the chloride ion acting as the leaving group.

Key Derivatization Strategies via Nucleophilic Substitution:

Several classes of nucleophiles can be employed to functionalize the chlorohexyl chain, leading to a diverse array of derivatives.

Azide (B81097) Substitution: Reaction with an azide salt, typically sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF), readily converts the alkyl chloride into an alkyl azide. The resulting 5-(6-azidohexyl)pyrimidine is a key intermediate for further transformations. The azide group can be reduced to a primary amine (5-(6-aminohexyl)pyrimidine) using reagents like triphenylphosphine (B44618) (in the Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation. Alternatively, the azide serves as a partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling efficient conjugation to molecules containing a terminal alkyne.

Amine Alkylation: Primary and secondary amines are effective nucleophiles that can displace the chloride to form secondary and tertiary amines, respectively. This reaction, often carried out in the presence of a non-nucleophilic base to neutralize the HCl formed, is a cornerstone for conjugating the pyrimidine moiety to biomolecules, polymers, or other pharmacophores that contain amine groups. For instance, reacting this compound with a primary amine (R-NH₂) yields a secondary amine derivative, N-alkyl-6-(pyrimidine-5-yl)hexan-1-amine.

Thioether Formation: Thiols (R-SH) and their corresponding conjugate bases, thiolates (R-S⁻), are excellent nucleophiles for SN2 reactions. Treatment of this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt, results in the formation of a stable thioether linkage (R-S-R'). This strategy is widely used for attaching molecules to cysteine residues in proteins.

Cyanide Substitution: The introduction of a nitrile (-C≡N) group can be achieved by reacting the alkyl chloride with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The resulting 5-(7-cyanoheptyl)pyrimidine derivative is a versatile intermediate. The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine, extending the carbon chain in the process.

Ether Formation: While less common for simple alkyl chlorides compared to bromides or iodides, ethers can be formed via the Williamson ether synthesis. This involves reacting the chlorohexylpyrimidine with an alkoxide (R-O⁻) or a phenoxide (Ar-O⁻). The reaction requires a strong base to deprotonate the corresponding alcohol or phenol, creating the nucleophilic alkoxide or phenoxide which then displaces the chloride.

These strategies highlight the utility of the chlorohexyl group as a key tethering point for creating a library of complex molecules built upon the pyrimidine core. The choice of nucleophile dictates the resulting functional group, enabling the tailored synthesis of compounds for various applications in medicinal chemistry and materials science.

Interactive Data Table: Derivatization of this compound

Below is a summary of potential functionalization strategies for the chlorohexyl moiety.

| Incoming Nucleophile | Example Reagent(s) | Resulting Functional Group | Product Class |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide (-N₃) | Alkyl Azide |

| Primary Amine (R-NH₂) | R-NH₂ with a base (e.g., K₂CO₃) | Secondary Amine (-NHR) | Secondary Amine |

| Secondary Amine (R₂NH) | R₂NH with a base (e.g., K₂CO₃) | Tertiary Amine (-NR₂) | Tertiary Amine |

| Thiolate (R-S⁻) | Thiol (R-SH) with a base, or NaSR | Thioether (-SR) | Thioether |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (-C≡N) | Alkyl Nitrile |

| Alkoxide (R-O⁻) | Alcohol (R-OH) with a strong base (e.g., NaH) | Ether (-OR) | Ether |

Computational and Theoretical Investigations of 5 6 Chlorohexyl Pyrimidine

Quantum Chemical Calculations (Density Functional Theory - DFT) Applied to 5-(6-Chlorohexyl)pyrimidine

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecule's geometry and calculate a wide array of electronic properties. plos.orgnih.gov For this compound, DFT calculations can reveal how the electron-withdrawing chloro-hexyl substituent influences the electronic nature of the pyrimidine (B1678525) ring.

The electronic behavior of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (E_HOMO) correlates with the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

In pyrimidine derivatives, the HOMO is typically localized on the electron-rich pyrimidine ring, while the LUMO's position can be influenced by substituents. For this compound, the HOMO is expected to be distributed across the pyrimidine ring, and the LUMO may have significant contributions from both the ring and the chloro-hexyl chain. A hypothetical FMO analysis based on related compounds is presented below.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Energy (eV) | Description |

| E_HOMO | -6.85 | Represents the energy of the highest occupied molecular orbital; associated with the molecule's capacity to donate an electron. |

| E_LUMO | -1.20 | Represents the energy of the lowest unoccupied molecular orbital; associated with the molecule's capacity to accept an electron. |

| Energy Gap (ΔE) | 5.65 | The difference between E_LUMO and E_HOMO; a key indicator of chemical reactivity and stability. A smaller gap signifies higher reactivity. plos.org |

To pinpoint reactive sites within the molecule, DFT provides reactivity descriptors.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's electron density surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich sites (negative potential), making them targets for electrophiles. The hydrogen atoms and the area around the terminal chlorine atom on the hexyl chain would exhibit positive potential, indicating susceptibility to nucleophilic attack.

Fukui Functions: These descriptors quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. The function ƒ+ indicates reactivity towards a nucleophilic attack (electron acceptance), while ƒ- indicates reactivity towards an electrophilic attack (electron donation). A higher Fukui value at a particular atom suggests a greater propensity for that type of reaction at that site.

Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound

| Atom | ƒ- (Electrophilic Attack) | ƒ+ (Nucleophilic Attack) | Predicted Reactivity |

| N1 (Pyrimidine) | 0.150 | 0.035 | Primary site for electrophilic attack. |

| C2 (Pyrimidine) | 0.045 | 0.130 | Susceptible to nucleophilic attack. |

| N3 (Pyrimidine) | 0.145 | 0.040 | Primary site for electrophilic attack. |

| C4 (Pyrimidine) | 0.030 | 0.125 | Susceptible to nucleophilic attack. |

| C5 (Pyrimidine) | 0.090 | 0.050 | Moderate electrophilic susceptibility. |

| C6' (Hexyl Chain) | 0.010 | 0.180 | Primary site for nucleophilic substitution (S_N2). |

For this compound, a key reaction is the derivatization of the pyrimidine ring, such as C2-amination. Computational modeling can compare the energy barriers for substitution at different positions (e.g., C2 vs. C4), providing a rationale for observed regioselectivity. For instance, a lower activation barrier for the transition state leading to the C2-aminated product would explain its preferential formation.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. MD is particularly useful for analyzing molecules with conformational flexibility, such as the hexyl chain in this compound.

By simulating the atomic motions according to classical mechanics, MD can explore the various conformations the alkyl chain can adopt, from fully extended to folded structures. This analysis reveals the probability of finding the molecule in a particular shape at a given temperature and how rapidly it transitions between different conformers. This information is crucial, as the chain's conformation can sterically block or expose the reactive sites on the pyrimidine ring, thereby influencing its reactivity.

Furthermore, MD simulations can model the molecule's interactions with its environment, such as a solvent or a biological receptor. For example, a simulation in water would show how water molecules arrange around the pyrimidine ring to form hydrogen bonds with the nitrogen atoms and how they solvate the nonpolar hexyl chain.

Mechanistic Insights Derived from Computational Modeling of Pyrimidine Reactions

The integration of quantum chemical calculations and molecular dynamics simulations provides a holistic understanding of a molecule's chemical behavior. For this compound, this combined approach yields deep mechanistic insights.

Computational modeling of pyrimidine reactions has successfully elucidated mechanisms for nucleophilic additions, substitutions, and cycloadditions. For instance, DFT calculations can show that the amination of a pyrimidine ring proceeds through a high-energy intermediate, and the rate-determining step is the deprotonation to restore aromaticity. The calculated energy barriers for different pathways can explain why one regioisomer is formed selectively over others.

Applying these principles to this compound, DFT would identify the most electronically favorable sites for a reaction (e.g., C2 or C4 on the ring, or the terminal carbon on the chain). Simultaneously, MD simulations would reveal the dominant conformations and whether these reactive sites are sterically accessible. This synergy between electronic and steric analysis allows for a more accurate prediction of the molecule's reactivity and the likely outcomes of its derivatization reactions.

Advanced Research Applications and Future Directions in Pyrimidine Chemistry

5-(6-Chlorohexyl)pyrimidine as a Building Block in Complex Molecular Architectures

The compound this compound is a bifunctional molecule that offers significant potential as a versatile building block in the modular synthesis of complex chemical structures. wikipedia.org Its molecular architecture consists of a pyrimidine (B1678525) ring, a key heterocyclic motif, attached to a six-carbon alkyl chain terminating in a reactive chloro group. smolecule.com This dual reactivity allows for sequential or orthogonal chemical modifications at two distinct sites: the pyrimidine core and the terminal chlorine atom.

The pyrimidine ring itself can undergo various transformations. For instance, the nitrogen atoms at positions 1 and 3 can be targeted in reactions, and the carbon atoms of the ring can be further functionalized, although the 5-position is already substituted. numberanalytics.com The true synthetic utility of this building block, however, lies in the strategic manipulation of its two reactive ends. The terminal chloro group on the hexyl chain is susceptible to nucleophilic substitution reactions. This allows for the attachment of a wide array of functional groups, including amines, thiols, azides, or carboxylates, thereby enabling the linkage of the pyrimidine core to other molecules or solid supports.

This "building block" approach is fundamental in fields like medicinal chemistry and materials science, where the goal is to construct larger, more complex molecules with specific functions. wikipedia.orgfluorochem.co.uk For example, the pyrimidine moiety could be the pharmacophore responsible for a biological activity, while the hexyl chain acts as a flexible linker to attach a targeting group, a solubilizing agent, or a fluorescent tag. The length of the hexyl chain provides spatial separation between the pyrimidine core and the attached functional group, which can be critical for biological interactions.

Table 1: Potential Reactions for Modifying this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Terminal Chlorine | Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | Azide |

| Terminal Chlorine | Nucleophilic Substitution | Ammonia (NH₃) or primary/secondary amines | Amine |

| Terminal Chlorine | Nucleophilic Substitution | Sodium thiocyanate (B1210189) (NaSCN) | Thiocyanate |

| Terminal Chlorine | Nucleophilic Substitution | Sodium cyanide (NaCN) | Nitrile |

| Pyrimidine Ring | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides | Substituted Pyrimidine |

| Pyrimidine Ring | Metal-catalyzed Cross-Coupling | Boronic acids (Suzuki coupling) | Aryl/Alkyl-substituted Pyrimidine |

This table presents hypothetical reaction types based on the known reactivity of similar chemical structures.

The ability to create diverse molecular architectures from this compound makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery. mdpi.com By systematically varying the substituent attached to the hexyl chain, researchers can explore structure-activity relationships (SAR) and optimize compounds for desired biological or material properties.

Design and Synthesis of Novel Heterocyclic Systems Incorporating the Pyrimidine Core

The structure of this compound is an ideal starting point for the synthesis of novel, more complex heterocyclic systems. The terminal chloro group on the flexible hexyl chain can be used to initiate intramolecular cyclization reactions, leading to the formation of new rings fused or spiro-fused to the pyrimidine core. The six-carbon linker provides the necessary flexibility and length to allow the terminal carbon to react with the pyrimidine ring itself or with a substituent on the ring.

One potential synthetic strategy involves the introduction of a nucleophilic group onto the pyrimidine ring, which can then react with the electrophilic terminal carbon of the chlorohexyl chain. For example, amination or thiolation of the pyrimidine ring could be followed by an intramolecular nucleophilic substitution to form a new nitrogen- or sulfur-containing heterocyclic ring. The size of the newly formed ring would be influenced by the position of the nucleophile on the pyrimidine ring.

Table 2: Potential Intramolecular Cyclization Reactions

| Position of Nucleophile on Pyrimidine Ring | Resulting Fused Ring System |

| C4 or C6 position | Large-membered ring fused to the pyrimidine |

| N1 or N3 position | Macrocyclic structure |

This table illustrates theoretical cyclization possibilities to form new heterocyclic systems.

Furthermore, the chlorohexyl chain can be converted into other reactive functional groups to facilitate different types of cyclization reactions. For instance, conversion of the chloro group to an azide would allow for a [3+2] cycloaddition reaction with an alkyne-substituted pyrimidine, forming a triazole-containing fused system. Such novel heterocyclic structures are of great interest in medicinal chemistry as they can present unique three-dimensional shapes that may interact with biological targets in new ways. researchgate.netnih.govresearchgate.net The exploration of these synthetic pathways could lead to the discovery of compounds with novel pharmacological properties. ekb.eg

Leveraging Halogenated Pyrimidines for Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. Halogenated pyrimidines, such as this compound, are particularly useful for the development of these probes. rsc.orgnih.gov The chloroalkyl chain serves as a reactive handle for the attachment of reporter groups, affinity tags, or photo-crosslinkers, while the pyrimidine core can act as the recognition element that binds to a specific biological target, such as an enzyme or receptor. nih.gov

The chlorine atom on the hexyl chain makes it a reactive electrophile, suitable for forming a covalent bond with a nucleophilic residue (e.g., cysteine, lysine, or histidine) in the active site of a protein. This irreversible binding can be used to permanently label and identify the target protein. If the pyrimidine core has a known affinity for a particular protein, the entire molecule can act as an activity-based probe to study the protein's function in a complex biological sample.

Table 3: Components of a Chemical Probe Derived from this compound

| Probe Component | Role | Corresponding part of this compound derivative |

| Recognition Element | Binds to the biological target | The pyrimidine core |

| Reactive Group | Forms a covalent bond with the target | The chloroalkyl chain (or a derivative) |

| Reporter Tag | Allows for detection and visualization | A fluorophore, biotin, or radioisotope attached via the hexyl chain |

The development of such probes can be instrumental in identifying new drug targets and elucidating biological pathways. nih.gov For example, a fluorescently-labeled version of this compound could be used in cellular imaging studies to visualize the localization of its target protein. A biotin-tagged version could be used for affinity purification of the target protein from a cell lysate, allowing for its identification by mass spectrometry. The versatility of the halogenated alkylpyrimidine scaffold makes it a powerful platform for designing a wide range of chemical probes to investigate complex biological questions. scirp.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(6-Chlorohexyl)pyrimidine in laboratory settings?

- Methodological Answer : Strict adherence to PPE (protective eyewear, gloves, lab coats) is essential. Use fume hoods or gloveboxes to minimize inhalation risks, especially during synthesis or purification steps. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : Chlorination of pyrimidine precursors using POCl₃ in dimethylformamide (DMF) at controlled temperatures (0–60°C) is a standard approach. Post-reaction quenching with ice-water and purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures product integrity .

Q. How is the purity of this compound validated after synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. For example, HRMS (ESI+) can confirm molecular mass (e.g., m/z 484.0728 for related compounds), while NMR peaks (δ 8.76 ppm for aromatic protons) verify structural fidelity .

Advanced Research Questions

Q. How does the chlorohexyl substituent influence the compound’s bioactivity and selectivity in enzyme inhibition?

- Methodological Answer : The chlorohexyl chain enhances lipophilicity, improving membrane permeability and target engagement. In mPGES-1 inhibition studies, similar substituents increased binding affinity by forming hydrophobic interactions with enzyme pockets (e.g., IC₅₀ reduction from 3.5 μM to 622 nM in analogs) .

Q. What strategies resolve contradictions in reported biological activities of chlorinated pyrimidines?

- Methodological Answer : Discrepancies (e.g., COX-2 vs. mPGES-1 selectivity) require comparative assays under standardized conditions. For example, enzyme inhibition assays (IC₅₀ measurements) paired with crystallographic binding mode analysis (e.g., PDB ID: 4BPM) clarify structure-activity relationships .

Q. How can computational modeling optimize this compound analogs for therapeutic applications?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding stability. Modifying the chlorohexyl chain length or introducing fluorine atoms (to enhance metabolic stability) can be guided by free energy calculations (ΔG binding) .

Q. What advanced analytical methods quantify trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.